molecular formula C9H11FO B2404335 3-Fluoro-2-methylphenethyl alcohol CAS No. 1000505-25-8

3-Fluoro-2-methylphenethyl alcohol

Cat. No.: B2404335
CAS No.: 1000505-25-8
M. Wt: 154.184
InChI Key: KKNRCJXXKFSVFL-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11FO It consists of a phenethyl alcohol structure substituted with a fluorine atom at the third position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-methylphenethyl alcohol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Various alcohol derivatives

    Substitution: Functionalized aromatic compounds

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity . These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylphenethyl alcohol
  • 3-Fluoro-4-methylphenethyl alcohol
  • 2-Methyl-3-phenethyl alcohol

Comparison

3-Fluoro-2-methylphenethyl alcohol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can significantly affect the compound’s chemical reactivity and physical properties compared to its analogs .

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNRCJXXKFSVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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